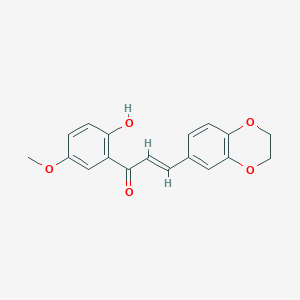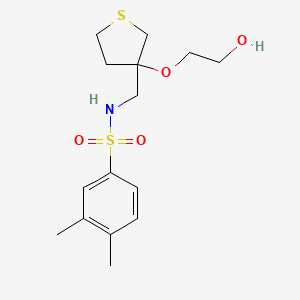
N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-3,4-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-3,4-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C15H23NO4S2 and its molecular weight is 345.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Molecular Docking : Al-Hourani et al. (2016) discussed the synthesis of a related compound, N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide. They also conducted molecular docking studies to understand its interaction within the active site of the cyclooxygenase-2 enzyme, but found no inhibition potency for the enzyme (Al-Hourani et al., 2016).
Crystal Structure Determination : Murthy et al. (2018) synthesized and characterized a new compound N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide. They used SCXRD studies and spectroscopic tools to characterize the structure, providing insights into the type and nature of intermolecular interactions (Murthy et al., 2018).
Applications in Cancer Research
- Anti-Pancreatic Cancer Activities : Wang et al. (2012) studied the in vitro and in vivo anti-cancer activity of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, KCN1. They found that KCN1 inhibited cell growth and induced cell cycle arrest in human pancreatic cancer cells, providing a basis for its development as a therapeutic agent (Wang et al., 2012).
Pharmacology and Drug Development
- HIF-1 Pathway Inhibition : Mun et al. (2012) explored the structure-activity relationships of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide derivatives. They aimed to optimize its pharmacological properties for development as a cancer therapeutic, highlighting the significance of the 3,4-dimethoxybenzenesulfonyl group in inhibiting the HIF-1 pathway (Mun et al., 2012).
Antifungal and Anti-HIV Activity
- Antifungal and Anti-HIV Properties : Zareef et al. (2007) synthesized a series of benzenesulfonamide derivatives and evaluated their anti-HIV and antifungal activities. These compounds, including N-[1-(1,3,4-oxadiazol-2ylthio)alkyl]-4-methyl/chloro/methoxybenzenesulfonamides, were tested for their potential therapeutic properties (Zareef et al., 2007).
Corrosion Inhibition Studies
- Corrosion Inhibition Efficiency : Kaya et al. (2016) investigated the adsorption and corrosion inhibition properties of piperidine derivatives on iron, including compounds such as (1-(5-fluoro-2-(methylthio) pyrimidine-4-yl) piperidine-4-yl)-2,5-dimethoxybenzenesulfonamide. This study used quantum chemical calculations and molecular dynamics simulations, providing insights into their effectiveness as corrosion inhibitors (Kaya et al., 2016).
properties
IUPAC Name |
N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]-3,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4S2/c1-12-3-4-14(9-13(12)2)22(18,19)16-10-15(20-7-6-17)5-8-21-11-15/h3-4,9,16-17H,5-8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVLUXPBSMDODO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCSC2)OCCO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[[5-[(2-fluorophenyl)methylsulfanyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2920788.png)


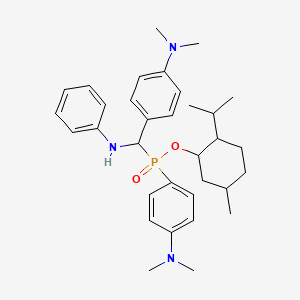
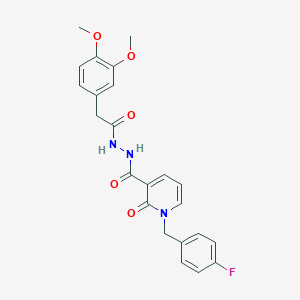
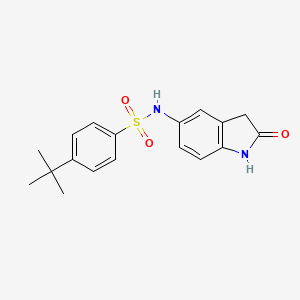
![(Z)-3-methoxy-1-methyl-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-4-carboxamide](/img/structure/B2920800.png)
![3-Bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile](/img/structure/B2920801.png)
![1-[(1-Cyanocyclohexyl)(methyl)carbamoyl]ethyl 4-[(2,5-dioxoimidazolidin-1-yl)methyl]benzoate](/img/structure/B2920802.png)
![3-(4-chlorophenyl)-1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1H-pyrrole-2,5-dione](/img/structure/B2920804.png)
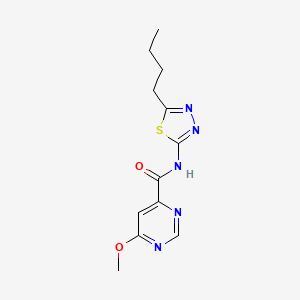
![N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2920807.png)
